CGS21680 - 120225-54-9

CGS21680

Catalog Number: EVT-253531
CAS Number: 120225-54-9
Molecular Formula: C23H29N7O6
Molecular Weight: 499.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-(4-(2-Carboxyethyl)phenethylamino)-5'-N-ethylcarboxamidoadenosine (CGS21680) is a synthetic compound classified as a selective agonist for the adenosine A2A receptor (A2AR). [, , , , , , , , , , , , , , , ] It plays a significant role in scientific research for investigating the physiological and pathological roles of A2AR activation in various biological systems. [, , , , , , , , , , , , , , , ] CGS21680's selectivity for A2AR makes it a valuable tool to disentangle the complex effects of adenosine signaling, which involves multiple receptor subtypes. []

a. Cardiovascular Research:

  • Coronary vasodilation: CGS21680 induces coronary vasodilation, supporting the role of A2AR in regulating coronary blood flow. [, , , ]
  • Myocardial infarction: CGS21680 has demonstrated protective effects against myocardial ischemia/reperfusion injury, suggesting a potential therapeutic role in treating heart attacks. [, , , ]
  • Hypertension: CGS21680 attenuates hypertension-induced cardiovascular injury, possibly by increasing regulatory T cells and reducing inflammation. []

b. Neurological Research:

  • Traumatic brain injury: CGS21680, in combination with the glutamate scavenger oxaloacetate, exhibits neuroprotective effects in traumatic brain injury models, potentially by enhancing glutamate metabolism. []
  • Spinal cord injury: CGS21680 reduces motor deficits and tissue damage after spinal cord injury, potentially by reducing inflammation and JNK activation in oligodendrocytes. []
  • Neuroprotection: CGS21680 shows neuroprotective effects in models of ischemia, suggesting a potential role in preventing neuronal damage. []

c. Immunology and Inflammation:

  • Immunomodulation: CGS21680 can modulate the immune response, particularly by affecting T cell populations and cytokine production. [, ]
  • Inflammation: CGS21680 exhibits anti-inflammatory effects in various models, suggesting a potential role in treating inflammatory conditions. [, , , , ]

d. Bone Healing:

  • Angiogenesis: CGS21680 promotes angiogenesis, a crucial process for bone healing, potentially by influencing vascular endothelial cell function. []
  • Osteolysis: CGS21680 prevents wear particle-induced bone damage, suggesting a potential therapeutic application in orthopedic implant loosening. []
Future Directions
  • Therapeutic applications: Further research is needed to translate the preclinical findings of CGS21680 into clinical applications for various diseases, including cardiovascular diseases, neurodegenerative disorders, inflammatory conditions, and bone diseases. [, , , , , , , , , , , , , ]
  • Mechanistic studies: More detailed investigations are required to fully elucidate the complex signaling pathways and downstream effects of A2AR activation by CGS21680 in different cell types and tissues. [, , , , , ]
  • Drug development: CGS21680 could serve as a lead compound for developing novel A2AR agonists with improved potency, selectivity, and pharmacokinetic properties for therapeutic use. [, , , ]
  • Personalized medicine: Exploring the individual variability in response to CGS21680 could lead to personalized therapeutic approaches based on A2AR activation. [, , ]

5′-N-Ethylcarboxamidoadenosine (NECA)

Compound Description: 5′-N-Ethylcarboxamidoadenosine (NECA) is a non-selective adenosine receptor agonist, meaning it binds to and activates multiple subtypes of adenosine receptors, including A1, A2A, A2B, and A3. [, , , , , , ].

2-[4-[(2-Carboxyethyl)phenyl]ethylamino]-5′-N-ethylcarboxamidoadenosine

Compound Description: This compound is another name for CGS21680. The provided research articles use both names interchangeably [, ].

SCH58261 (5-Amino-7-(2-phenylethyl)-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine)

Compound Description: SCH58261 is a selective adenosine A2A receptor antagonist. It binds to the A2A receptor and blocks the actions of agonists like CGS21680 [, , ].

KW6002

Compound Description: KW6002 is another selective antagonist for the adenosine A2A receptor, similar in action to SCH58261 [].

2-Chloro-N6-cyclopentyladenosine (CCPA)

Compound Description: CCPA is an adenosine receptor agonist with higher selectivity for the A1 receptor subtype, though it can activate A2A receptors at higher concentrations [, ].

(R)-N6-(2-Phenylisopropyl)adenosine ((R)-PIA)

Compound Description: (R)-PIA is an adenosine receptor agonist that shows higher affinity for A1 receptors compared to A2A receptors [, ].

N6-Cyclohexyladenosine (CHA)

Compound Description: CHA is an adenosine receptor agonist that preferentially activates the A1 receptor subtype, though it might exhibit some activity at A2A receptors at higher concentrations [, , ].

8-Cyclopentyl-1,3-dipropylxanthine (DPCPX)

Compound Description: DPCPX is an antagonist of the adenosine A1 receptor [, , ]. It is often used to block the effects of A1 receptor activation.

8‐(3,4‐Dimethoxystyryl)‐1,3‐dipropyl‐7‐[3H]methylxanthine ([3H]KF17837S)

Compound Description: [3H]KF17837S is a radiolabeled antagonist of the adenosine A2A receptor used in binding assays to study the density and distribution of A2A receptors in tissues [].

3‐[4‐[2‐[[6‐amino‐9‐[(2R,3R,4S,5S)‐5‐(ethylcarbamoyl)‐3,4‐dihydroxy‐oxolan‐2‐yl]purin‐2‐yl]amino]ethyl]phenyl]propanoic Acid

Compound Description: This compound is another name for CGS21680 [].

4-(2-[7-Amino-2-(2-furyl)[1,2,4]triazolo[2,3-a][1,3,5]triazin-5-ylamino]ethyl)phenol (ZM241385)

Compound Description: ZM241385 is a highly selective adenosine A2A receptor antagonist [, , , ]. It is commonly used to block the actions of A2A receptor agonists like CGS21680.

N6‐(3‐Iodobenzyl)adenosine‐5′‐N‐methyluronamide (IB-MECA)

Compound Description: IB-MECA is an adenosine receptor agonist with high selectivity for the A3 receptor subtype [, ]. It is often used to investigate the physiological roles of A3 receptors.

Phorbol 12-Myristate 13-Acetate (PMA)

Compound Description: PMA is a potent activator of protein kinase C (PKC), a family of enzymes involved in various cellular signaling pathways []. While not structurally related to CGS21680, PMA is used in research to investigate the downstream effects of PKC activation, a pathway potentially modulated by adenosine receptors.

β,γ-MethyleneATP (β,γ-MeATP)

Compound Description: β,γ-MeATP is an agonist of P2X receptors, a family of ligand-gated ion channels activated by ATP []. While structurally unrelated to CGS21680, β,γ-MeATP is used in research to investigate purinergic signaling and its potential interactions with adenosine receptor pathways.

UK432097 [6‐(2,2‐diphenylethylamino)‐9‐[(2R,3R,4S,5S)‐5‐(ethylcarbamoyl)‐3,4‐dihydroxy‐tetrahydrofuran‐2‐yl]‐N‐[2‐[[1‐(2‐pyridyl)‐4‐piperidyl]carbamoylamino]ethyl]purine‐2‐carboxamide]

Compound Description: UK432097 is a highly selective agonist for the adenosine A2A receptor, similar to CGS21680. It exhibits potent activity at A2A receptors and is used to study their signaling pathways and physiological functions [].

Source

CGS 21680 is commercially available from several suppliers, including Tocris Bioscience and MedChemExpress. It is typically obtained in its hydrochloride salt form for enhanced solubility and stability in biological assays .

Classification
  • Chemical Class: Adenosine receptor agonist
  • Target: Adenosine A2A receptor
  • CAS Number: 130928-27-5
Synthesis Analysis

Methods and Technical Details

The synthesis of CGS 21680 involves several key steps that include the activation of functional groups and coupling reactions. The primary synthetic pathway begins with the formation of an N-hydroxysuccinimide ester from the carboxylic acid moiety of CGS 21680. This intermediate can then react with various amines or functionalized PEG linkers to produce conjugates with enhanced properties for specific applications.

  1. Activation of Carboxylic Acid: The carboxylic acid group in CGS 21680 is activated using 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC.HCl) in the presence of N-hydroxysuccinimide to form the NHS-ester.
  2. Coupling Reaction: This NHS-ester can then react with alendronic acid or other amines to yield various conjugates. The reaction conditions can be optimized for yield and purity by adjusting factors such as temperature, solvent, and reaction time .
Molecular Structure Analysis

Structure and Data

CGS 21680 has a complex molecular structure characterized by its ability to selectively bind to adenosine A2A receptors. Its molecular formula is C13H16N4O3, and it has a molecular weight of approximately 276.29 g/mol.

  • Molecular Structure: The compound contains a carboxyethyl side chain linked to a purine-like core structure, which is essential for its receptor binding activity.
  • 3D Structure: The spatial arrangement of atoms allows for optimal interaction with the A2A receptor's binding site, facilitating downstream signaling pathways .
Chemical Reactions Analysis

Reactions and Technical Details

CGS 21680 undergoes various chemical reactions that are critical for its biological activity:

  1. Receptor Binding: Upon administration, CGS 21680 binds to the adenosine A2A receptor, leading to conformational changes that activate intracellular signaling pathways.
  2. Signal Transduction: The activation of this receptor influences adenylate cyclase activity, resulting in increased cyclic adenosine monophosphate levels, which mediates several physiological effects including vasodilation and modulation of neurotransmitter release .
Mechanism of Action

Process and Data

The mechanism of action of CGS 21680 primarily involves its role as an agonist at the adenosine A2A receptor:

  1. Receptor Activation: Binding of CGS 21680 to the A2A receptor activates G proteins that subsequently stimulate adenylate cyclase.
  2. Increased cAMP Levels: This leads to elevated levels of cyclic adenosine monophosphate (cAMP), which modulates various downstream effects including gene expression changes and alterations in cellular metabolism.
  3. Physiological Effects: The resultant signaling cascade has implications in neuroprotection, anti-inflammatory responses, and modulation of pain pathways .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for similar compounds.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.
  • pH Stability: Exhibits stability across a range of pH levels but should be stored at neutral pH for optimal integrity .
Applications

Scientific Uses

CGS 21680 has been extensively researched for its potential applications in several fields:

  1. Neuroscience: Investigated for its neuroprotective effects in models of neurodegenerative diseases such as Parkinson's disease.
  2. Immunology: Used to study immune modulation through adenosine signaling pathways, particularly in inflammatory conditions.
  3. Pharmacology: Explored as a therapeutic agent for conditions involving dysregulated adenosine signaling, including cardiovascular diseases and certain types of cancer .
Molecular Mechanisms of CGS 21680-Mediated Adenosine A2A Receptor Activation

Structural Determinants of A2A Receptor Binding Specificity

The high-resolution crystal structure (2.6 Å) of the thermostabilized human A2A receptor (A2AR-GL31) bound to CGS 21680 (PDB ID: 4UHR) reveals critical insights into ligand-receptor interactions [1] [9]. CGS 21680 consists of an adenosine moiety linked to a (2-carboxyethyl)phenylethylamino extension. The adenosine component binds identically to endogenous adenosine, forming hydrogen bonds with residues Asn2536.55 (adenine ring) and Ser2777.42/His2787.43 (ribose group) in the orthosteric pocket [1] [2].

The distinctive selectivity of CGS 21680 for A2AR arises from its extended chain occupying an extracellular vestibular pocket formed by transmembrane helices TM2/TM7 and extracellular loops EL2/EL3. Key interactions include:

  • Van der Waals contacts with Glu169EL2, His264EL3, Leu2677.32, and Ile2747.39
  • Hydrogen bonding between the secondary amine group and Ser672.65 [9]

This binding induces an inward tilt of TM2, narrowing the extracellular binding pocket entrance by approximately 3.8 Å compared to adenosine-bound structures. This conformational shift is stabilized via a water-mediated hydrogen bond network involving Ser672.65 [9]. Mutagenesis studies confirm the functional significance of these residues:

  • Ser672.65Ala mutation reduces CGS 21680 affinity by 8-fold
  • Glu169EL2Ala mutation decreases agonist potency by 5-fold [1]

Table 1: Key Residues in CGS 21680-A2AR Binding Pocket

ResidueStructural LocationInteraction TypeFunctional Consequence of Mutation
Ser672.65TM2H-bond with ligand amine group8-fold ↓ affinity
Glu169EL2Extracellular Loop 2Van der Waals contacts5-fold ↓ agonist potency
His264EL3Extracellular Loop 3Van der Waals contactsAlters binding kinetics
Ile2747.39TM7Hydrophobic interactionConserved across adenosine receptors

Allosteric Modulation of Receptor Conformational Dynamics

CGS 21680 binding triggers specific conformational changes that propagate beyond the orthosteric pocket, modulating A2AR dynamics through two principal mechanisms:

G Protein Coupling-Induced Stabilization:Molecular dynamics simulations (≥500 ns) demonstrate that A2AR coupling to Mini-Gs or its C-terminal α5 helix restricts conformational flexibility of the agonist binding site. In the absence of intracellular partners, the apo receptor explores binding site volumes averaging 580 ų. CGS 21680 binding reduces this volume to 320 ų, while Mini-Gs coupling further constricts it to 280 ų – comparable to the agonist-bound state (260 ų) [3]. This occurs because:

  • The α5 helix inserts into the receptor core, forming direct contacts with TM5/TM6
  • This stabilizes a "closed" orthosteric site conformation via allosteric networks involving residues in TM2 and EL2 [3]

Receptor Activation States:CGS 21680 stabilizes an intermediate activation state distinct from full agonists like NECA:

  • In striatal neurons: Preferentially couples to Golf rather than Gs, reflected in 50% lower cAMP production compared to NECA [7]
  • In peripheral tissues: Activates canonical Gs-adenylyl cyclase-cAMP-PKA signaling, but with slower kinetics (τ = 2.8 ± 0.3 s vs. 1.2 ± 0.2 s for NECA) due to stabilized microconformations [5] [7]

Table 2: Conformational Effects of CGS 21680 Binding

SystemBinding Site Volume (ų)Key Stabilizing ElementsFunctional Outcome
Apo A2AR580 ± 42N/AHigh conformational flexibility
CGS 21680-bound A2AR320 ± 25TM2 tilt, Ser672.65 H-bond networkSelective A2AR activation
CGS 21680 + Mini-Gs260 ± 18α5 helix insertion, TM3-TM5 salt bridgeG protein coupling competence

Comparative Analysis of Binding Affinity Across Adenosine Receptor Subtypes

CGS 21680 exhibits exceptional selectivity for A2AR over other adenosine receptor subtypes, though with significant variations across tissues:

Striatal vs. Extrastriatal Binding:Radioligand studies ([³H]CGS 21680) reveal two distinct high-affinity binding sites in the CNS:

  • Classic A2AR: Predominates in striatum (Kd = 17 nM; Bmax = 419 fmol/mg protein)
  • Cortical/Hippocampal Site: Lower affinity (Kd = 97-112 nM) but higher density in cortex (Bmax = 221 fmol/mg protein) and hippocampus (Bmax = 255 fmol/mg protein) [10]

Pharmacological profiling confirms these are distinct entities. The striatal site shows expected A2AR antagonist sensitivity (KF 17,837 IC50 = 12 nM), while the cortical site is KF 17,837-insensitive (IC50 > 1,000 nM) [10].

Subtype Selectivity Profile:CGS 21680's binding affinity follows the order A2AR ≫ A3R > A1R > A2BR:

  • A2AR: Ki = 27 nM (range: 15-70 nM across studies) [8]
  • A3R: Ki = 290 ± 40 nM (10-fold lower than A2AR) [5]
  • A1R: Ki > 1,000 nM (negligible activity) [8] [10]

This selectivity originates from structural divergence in extracellular loops:

  • Ile2747.39 (conserved in all subtypes) provides basal contact
  • EL2 residues Glu169 and His264 are A2AR-specific, enabling selective accommodation of the phenylethylamino extension [1] [9]

Table 3: CGS 21680 Binding Affinity Across Adenosine Receptors

Receptor SubtypeKi (nM)Tissue DistributionKey Differentiating Residues
A2AR27 ± 3.5Striatum, immune cellsGlu169EL2, His264EL3
A3R290 ± 40Lung, liverSer943.36 (smaller binding pocket)
A1R>1,000Cortex, cerebellumThr883.36 (steric hindrance)
A2BR>10,000Colon, bladderGlu121.35 (charged N-terminus)

Properties

CAS Number

120225-54-9

Product Name

Cgs 21680

IUPAC Name

3-[4-[2-[[6-amino-9-[(2R,3R,4S,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid

Molecular Formula

C23H29N7O6

Molecular Weight

499.5 g/mol

InChI

InChI=1S/C23H29N7O6/c1-2-25-21(35)18-16(33)17(34)22(36-18)30-11-27-15-19(24)28-23(29-20(15)30)26-10-9-13-5-3-12(4-6-13)7-8-14(31)32/h3-6,11,16-18,22,33-34H,2,7-10H2,1H3,(H,25,35)(H,31,32)(H3,24,26,28,29)/t16-,17+,18-,22+/m0/s1

InChI Key

PAOANWZGLPPROA-RQXXJAGISA-N

SMILES

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O

Synonyms

2-(4-(2-carboxyethyl)phenethylamino)-5'-N-ethylcarboxamidoadenosine
2-p-(2-carboxyethyl)phenethylamino-5'-N-ethylcarboxamidoadenosine hydrochloride
Benzenepropanoic acid, 4-(2-((6-amino-9-(N-ethyl-beta-D-ribofuranuronamidosyl)-9H-purin-2-yl)amino)ethyl)-
CGS 21680
CGS 21680A
CGS-21680C
CGS21680

Canonical SMILES

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O

Isomeric SMILES

CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)NCCC4=CC=C(C=C4)CCC(=O)O)N)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.